2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol
Description
2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol is a phenoxyethanol derivative featuring a bulky tert-pentyl (2,2-dimethylpropyl) substituent at the para position of the phenyl ring. Its structure consists of a phenoxy group linked to an ethanol moiety via an ether bond.
Properties
CAS No. |
118608-97-2 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-[4-(2,2-dimethylpropyl)phenoxy]ethanol |
InChI |
InChI=1S/C13H20O2/c1-13(2,3)10-11-4-6-12(7-5-11)15-9-8-14/h4-7,14H,8-10H2,1-3H3 |
InChI Key |
VJUJAUKZRYMWNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC=C(C=C1)OCCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol can be achieved through several methods. One common method involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . This method is particularly useful for preparing ethers and involves the reaction of an alcohol with a strong base such as sodium hydride (NaH) to form the alkoxide ion, which then reacts with the alkyl halide .
Chemical Reactions Analysis
2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with strong bases such as sodium hydride to form the corresponding alkoxide ion . This compound can also undergo condensation reactions, such as the reaction with 2,4-dinitrophenylhydrazine to form 2,4-dinitrophenylhydrazone derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol has a wide range of scientific research applications. It is used as a solvent for cellulose acetate, dyes, inks, and resins . Additionally, it is employed as a preservative in pharmaceuticals, cosmetics, and lubricants due to its germicidal and germistatic properties . In the field of organic synthesis, this compound is used as an intermediate in the production of various chemicals .
Mechanism of Action
The mechanism of action of 2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol involves its interaction with bacterial cell membranes, leading to the disruption of membrane integrity and subsequent cell death . This compound is effective against certain strains of bacteria, including Pseudomonas aeruginosa, but is less effective against other gram-negative and gram-positive organisms .
Comparison with Similar Compounds
Structural and Functional Analysis
- Substituent Effects: tert-Pentyl (Target Compound): The bulky tert-pentyl group enhances lipophilicity (logP ~3.5–4.0 estimated), making the compound suitable for lipid-rich formulations. Isopropyl and sec-Butyl: Smaller substituents lower molecular weight and improve aqueous solubility (logP ~2.5–3.0), favoring applications in aqueous formulations . Tetramethylbutyl: The extended alkyl chain increases hydrophobicity (logP ~4.5–5.0) but introduces significant toxicity risks, limiting its use to controlled environments .
- Biological Activity: Compounds with 3-hydroxypropyl substituents (e.g., 2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol) exhibit anti-inflammatory activity by inhibiting iNOS and COX-2 pathways . While the target compound lacks hydroxyl groups, its lipophilicity may facilitate membrane penetration for drug delivery. Benzyl derivatives (e.g., 2-(4-benzylphenoxy)ethanol) are explored for polymer applications due to aromatic stability .
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